molecular formula C9H14ClNOS B7946115 2-(4-Methoxyphenylthio)ethanamine hydrochloride

2-(4-Methoxyphenylthio)ethanamine hydrochloride

Cat. No.: B7946115
M. Wt: 219.73 g/mol
InChI Key: VZYPXVLRAYHCGJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenylthio)ethanamine hydrochloride is a chemical compound with the molecular formula C10H16ClNOS It is known for its unique structure, which includes a methoxyphenyl group attached to a thioether and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylthio)ethanamine hydrochloride typically involves the reaction of 4-methoxythiophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Step 1: 4-Methoxythiophenol is reacted with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide.

    Step 2: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Step 3: The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylthio)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler ethanamine derivative.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 2-(4-Methoxyphenylsulfinyl)ethanamine, 2-(4-Methoxyphenylsulfonyl)ethanamine.

    Reduction: 2-(4-Hydroxyphenylthio)ethanamine.

    Substitution: N-alkyl or N-acyl derivatives of 2-(4-Methoxyphenylthio)ethanamine.

Scientific Research Applications

2-(4-Methoxyphenylthio)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenylthio)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenylthio)ethanamine hydrochloride
  • 2-(4-Chlorophenylthio)ethanamine hydrochloride
  • 2-(4-Hydroxyphenylthio)ethanamine hydrochloride

Uniqueness

2-(4-Methoxyphenylthio)ethanamine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-11-8-2-4-9(5-3-8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYPXVLRAYHCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-methoxybenzenethiol (25 g), 2-chloroethylamine HCl (1.1 eq.) and Cs2CO3 (2.4 eq.) in DMF (200 mL) was stirred at 60° C. for 2 days. The solvents were removed by evaporation under reduced pressure and the crude product was dissolved in 300 mL of EtOAc. The organic phase was washed with H2O (2×50 mL) and concentrated under reduced pressure. The residue was dissolved in 200 mL 1N HCl and washed with EtOAc (2×50 ml). Evaporation of the aqueous phase gave the desired product as HCl salt and white solid. Yield: 34.8 g, 91%. (The free amine can be obtained by treatment of the salt with 1N NaOH).
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25 g
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Cs2CO3
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200 mL
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